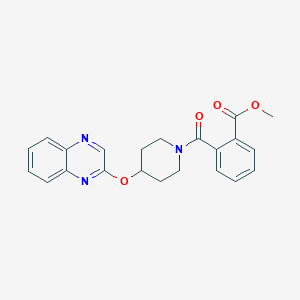
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, also known as Boc-L-homoproline imidazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. In
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole can alter the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce the formation of amyloid-beta plaques in Alzheimer’s disease, and protect dopaminergic neurons from oxidative stress in Parkinson’s disease. It has also been shown to modulate various signaling pathways in the body, including the HDAC and Nrf2 pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole in lab experiments is its ability to modulate various signaling pathways in the body, which can be useful in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research involving 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole. One direction is to study its potential therapeutic benefits in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another direction is to explore its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. Additionally, further research is needed to optimize the synthesis and purification methods for 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves the reaction of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline with 1H-imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to yield 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole.
Aplicaciones Científicas De Investigación
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been studied extensively for its potential therapeutic benefits in various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer’s disease, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson’s disease, it has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine.
Propiedades
IUPAC Name |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHASVVMTCCPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)
![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)



![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)


![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)